Enpp-1-IN-17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Enpp-1-IN-17 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of nucleotides, particularly cyclic GMP-AMP (cGAMP) and adenosine triphosphate (ATP). This compound has shown significant potential in inhibiting the hydrolysis of cGAMP and ATP, making it a valuable compound in the field of immunotherapy and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enpp-1-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Enpp-1-IN-17 primarily undergoes hydrolysis reactions, where it inhibits the hydrolysis of cGAMP and ATP. These reactions are crucial for its function as an ENPP1 inhibitor .

Common Reagents and Conditions: The hydrolysis reactions involving this compound typically require the presence of calcium and zinc ions, which are essential for the enzymatic activity of ENPP1 .

Major Products: The major products formed from the hydrolysis reactions are the hydrolyzed forms of cGAMP and ATP, which are critical for the regulation of immune responses and other physiological processes .

Scientific Research Applications

Enpp-1-IN-17 has a wide range of scientific research applications, particularly in the fields of immunotherapy and cancer research. It has shown potential in:

Cancer Research: this compound has been studied for its ability to inhibit ENPP1, which is often overexpressed in various cancers.

Biological Studies: this compound is used in studies to understand the role of ENPP1 in various physiological processes, including cell proliferation, migration, and apoptosis.

Mechanism of Action

Enpp-1-IN-17 exerts its effects by inhibiting the enzymatic activity of ENPP1. ENPP1 is responsible for the hydrolysis of cGAMP and ATP, which are crucial for the regulation of immune responses. By inhibiting ENPP1, this compound prevents the breakdown of cGAMP, leading to the activation of the STING pathway. This activation results in the production of interferons and other cytokines that enhance the immune response against tumors .

Comparison with Similar Compounds

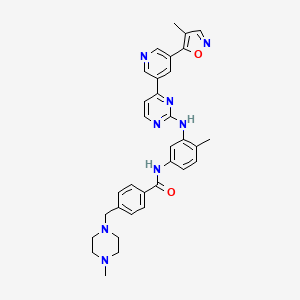

SR-8314: Another ENPP1 inhibitor that promotes STING activation.

Compound 7c: A meta-pyridine substituted compound with a similar mechanism of action.

Uniqueness: Enpp-1-IN-17 is unique due to its high selectivity for cGAMP hydrolysis over ATP hydrolysis, with a selectivity ratio greater than 6.4. This selectivity makes it particularly effective in activating the STING pathway and enhancing immune responses .

This compound stands out as a promising compound in the field of immunotherapy and cancer research, offering potential benefits in enhancing immune responses and improving the efficacy of existing treatments.

Properties

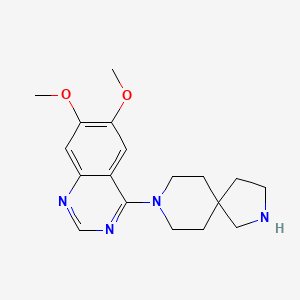

Molecular Formula |

C18H24N4O2 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-(2,8-diazaspiro[4.5]decan-8-yl)-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C18H24N4O2/c1-23-15-9-13-14(10-16(15)24-2)20-12-21-17(13)22-7-4-18(5-8-22)3-6-19-11-18/h9-10,12,19H,3-8,11H2,1-2H3 |

InChI Key |

JFWDXDVLIPMYII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4(CCNC4)CC3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)

![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)

![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)